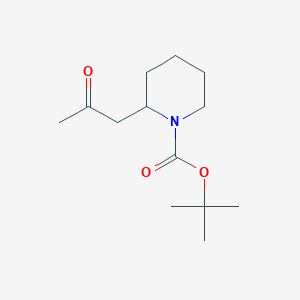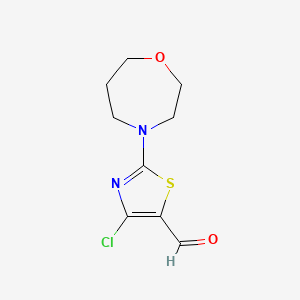
4-Chloro-2-(1,4-oxazepan-4-YL)-1,3-thiazole-5-carbaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Chloro-2-(1,4-oxazepan-4-YL)-1,3-thiazole-5-carbaldehyde is a synthetic organic compound characterized by the presence of a chloro group, an oxazepane ring, a thiazole ring, and an aldehyde functional group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-2-(1,4-oxazepan-4-YL)-1,3-thiazole-5-carbaldehyde typically involves multi-step organic reactions. One common method includes the formation of the thiazole ring through a cyclization reaction, followed by the introduction of the oxazepane ring via nucleophilic substitution. The chloro group is usually introduced through a halogenation reaction, and the aldehyde group is added through formylation.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of specific catalysts, controlled temperatures, and pressure conditions to facilitate the desired chemical transformations. The process may also involve purification steps such as recrystallization or chromatography to isolate the final product.
Analyse Des Réactions Chimiques
Types of Reactions
4-Chloro-2-(1,4-oxazepan-4-YL)-1,3-thiazole-5-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form a carboxylic acid.
Reduction: The aldehyde group can be reduced to form a primary alcohol.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide (NaN₃) or thiourea.
Major Products Formed
Oxidation: 4-Chloro-2-(1,4-oxazepan-4-YL)-1,3-thiazole-5-carboxylic acid.
Reduction: 4-Chloro-2-(1,4-oxazepan-4-YL)-1,3-thiazole-5-methanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
4-Chloro-2-(1,4-oxazepan-4-YL)-1,3-thiazole-5-carbaldehyde has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 4-Chloro-2-(1,4-oxazepan-4-YL)-1,3-thiazole-5-carbaldehyde involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Chloro-2-(1,4-oxazepan-4-YL)-1,3-thiazole-5-methanol: Similar structure but with a primary alcohol group instead of an aldehyde.
4-Chloro-2-(1,4-oxazepan-4-YL)-1,3-thiazole-5-carboxylic acid: Similar structure but with a carboxylic acid group instead of an aldehyde.
4-Chloro-2-(1,4-oxazepan-4-YL)-1,3-thiazole-5-amine: Similar structure but with an amine group instead of an aldehyde.
Uniqueness
The uniqueness of 4-Chloro-2-(1,4-oxazepan-4-YL)-1,3-thiazole-5-carbaldehyde lies in its combination of functional groups, which confer specific chemical reactivity and potential biological activity. This makes it a valuable compound for various research and industrial applications.
Propriétés
Formule moléculaire |
C9H11ClN2O2S |
|---|---|
Poids moléculaire |
246.71 g/mol |
Nom IUPAC |
4-chloro-2-(1,4-oxazepan-4-yl)-1,3-thiazole-5-carbaldehyde |
InChI |
InChI=1S/C9H11ClN2O2S/c10-8-7(6-13)15-9(11-8)12-2-1-4-14-5-3-12/h6H,1-5H2 |
Clé InChI |
XBEOBGVOSREFMF-UHFFFAOYSA-N |
SMILES canonique |
C1CN(CCOC1)C2=NC(=C(S2)C=O)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


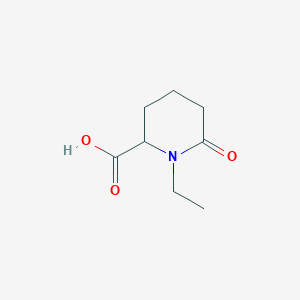
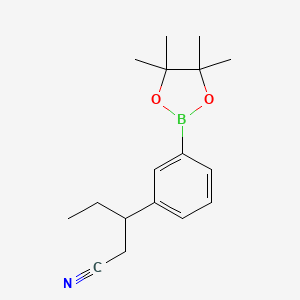

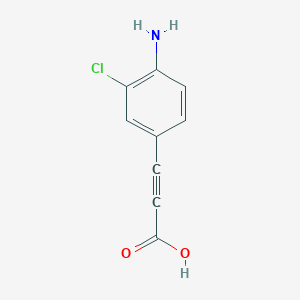
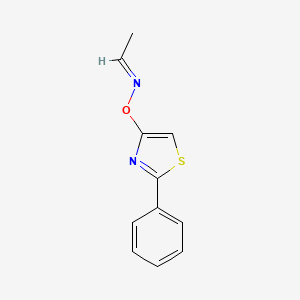


![8-(Ethoxymethylene)-6H-thiazolo[5,4-e]indol-7(8H)-one](/img/structure/B13151058.png)
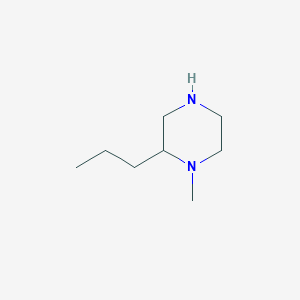
![4-[(4-Fluorophenoxy)methyl]-1,3-thiazol-2-amine](/img/structure/B13151069.png)
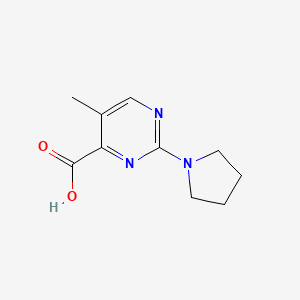

![4-(Bromomethyl)-[3,4'-bipyridin]-6-ol](/img/structure/B13151077.png)
